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molecular formula C13H10ClN3O B8738491 5-((2-chloropyrimidin-4-yl)oxy)-2-methyl-1H-indole

5-((2-chloropyrimidin-4-yl)oxy)-2-methyl-1H-indole

Cat. No. B8738491
M. Wt: 259.69 g/mol
InChI Key: OFLKYFVPILITMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658658B2

Procedure details

The title compound of Formula A can be synthesized as the crude product of the compound of Formula A by the reaction of Compound 3 with 1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methane-sulfonamide (Compound 4) in the presence of an acid, such as but not limited to acetic acid, formic acid, HCl, H2SO4, toluenesulfonic acid, trifluoroacetic acid, or ethanesulfonic acid acidic, and in a solvent, such as but not limited to, N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran, ethanol, isopropanol, or toluene. The reaction can be carried out at a suitable temperature, such as a temperature ranging from 40 to 100° C.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][C:13]([CH3:18])=[CH:12]3)[CH:5]=[CH:4][N:3]=1.[NH2:19][C:20]1[CH:21]=[C:22]([CH2:26][S:27]([NH:30][CH2:31][CH2:32][N:33]([CH3:35])[CH3:34])(=[O:29])=[O:28])[CH:23]=[CH:24][CH:25]=1>>[CH3:34][N:33]([CH3:35])[CH2:32][CH2:31][NH:30][S:27]([CH2:26][C:22]1[CH:23]=[CH:24][CH:25]=[C:20]([NH:19][C:2]2[N:7]=[C:6]([O:8][C:9]3[CH:10]=[C:11]4[C:15](=[CH:16][CH:17]=3)[NH:14][C:13]([CH3:18])=[CH:12]4)[CH:5]=[CH:4][N:3]=2)[CH:21]=1)(=[O:29])=[O:28]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC=1C=C2C=C(NC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)CS(=O)(=O)NCCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)CS(=O)(=O)NCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNS(=O)(=O)CC1=CC(=CC=C1)NC1=NC=CC(=N1)OC=1C=C2C=C(NC2=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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